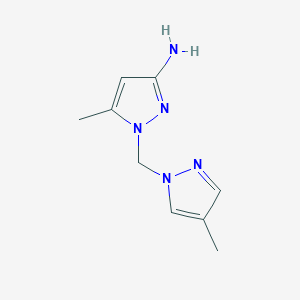

5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine, also known as MPA, is a small molecule inhibitor that has been shown to have potential therapeutic applications in a variety of diseases. MPA is a pyrazole derivative and has been shown to have potent anti-inflammatory and anti-cancer effects.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Pyrazole derivatives, including those structurally similar to 5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine, have been synthesized and characterized, revealing their potential as antitumor, antifungal, and antibacterial agents. These compounds exhibit significant biological activities, attributed to specific pharmacophore sites within their structures (Titi et al., 2020).

- Another study highlights the methylation of 5-Amino-3-methylthio-1H-pyrazole derivatives, demonstrating the versatility of pyrazole compounds as building blocks for a wide variety of derivatives. The methylation process and subsequent characterization, including X-ray diffraction analysis, underscore the compound's potential in further chemical synthesis (Xue-Ling Ren et al., 2010).

Biological Activities

- Research on thiazole clubbed pyrazole derivatives has shown these compounds to be effective as apoptosis inducers and anti-infective agents. Specifically, certain derivatives have demonstrated significant antibacterial activity and potential as antimalarial compounds, showcasing the diverse therapeutic applications of pyrazole-based molecules (Bansal et al., 2020).

- The inhibitory effect of bipyrazolic compounds on the corrosion of pure iron in acidic media was studied, indicating the utility of pyrazole derivatives beyond biological applications. These compounds exhibited efficient corrosion inhibition, suggesting their potential in material science and engineering applications (Chetouani et al., 2005).

Additional Applications

- A study on the structural tautomerism of 4-acylpyrazolone Schiff bases revealed insights into the stability and preferred tautomeric forms of these compounds, further contributing to the understanding of their chemical reactivity and potential applications in designing new molecules (Amarasekara et al., 2009).

- The synthesis of azo and bisazo dyes derived from 5-pyrazolones highlights the application of pyrazole derivatives in the dyeing industry, showcasing their versatility in creating compounds with dyeing properties and potential biological activities (Bagdatli & Ocal, 2012).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withLeishmania major pteridine reductase 1 (LmPTR1) , which plays a crucial role in the survival and proliferation of parasites.

Mode of Action

It’s suggested that similar compounds may inhibit the activity of their target proteins, such as lmptr1 . This inhibition could potentially disrupt the normal functioning of the parasite, leading to its death.

Biochemical Pathways

The inhibition of lmptr1 can disrupt the folate metabolism pathway, which is essential for the survival and proliferation of parasites .

Pharmacokinetics

Similar compounds are often designed to be highly soluble and stable to ensure good bioavailability .

Result of Action

The inhibition of lmptr1 can lead to the disruption of the folate metabolism pathway, potentially causing the death of the parasite .

Action Environment

Factors such as temperature and ph can generally affect the stability and efficacy of similar compounds .

Propiedades

IUPAC Name |

5-methyl-1-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-7-4-11-13(5-7)6-14-8(2)3-9(10)12-14/h3-5H,6H2,1-2H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLQEXOAPSPSBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CN2C=C(C=N2)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B2861525.png)

![(E)-2-cyano-3-[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2861530.png)

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/no-structure.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2861533.png)

![6-Tert-butyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2861537.png)

![4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2861538.png)